4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one

Catalog No.
S14210947
CAS No.
2376389-33-0
M.F
C15H10ClF3N4O2
M. Wt
370.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazo...

CAS Number

2376389-33-0

Product Name

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one

IUPAC Name

4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-1H-pyridin-2-one

Molecular Formula

C15H10ClF3N4O2

Molecular Weight

370.71 g/mol

InChI

InChI=1S/C15H10ClF3N4O2/c1-25-12-6-20-14(24)5-10(12)9-4-8(16)2-3-11(9)23-7-13(21-22-23)15(17,18)19/h2-7H,1H3,(H,20,24)

InChI Key

ASMGZJJSJBTIQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C=C1C2=C(C=CC(=C2)Cl)N3C=C(N=N3)C(F)(F)F

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a triazole ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in drug development. The presence of the methoxypyridinone moiety contributes to its chemical reactivity and biological interactions.

, including:

  • Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. The unique combination of the trifluoromethyl group and the triazole ring is believed to enhance its binding affinity to specific biological targets, potentially modulating enzyme activity or receptor interactions.

The synthesis of 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one typically involves several steps:

  • Initial Reaction: Starting with 4-chloro-3-trifluoromethylphenyl isocyanate, it reacts with an appropriate precursor under controlled temperature conditions (20°C to 60°C) to form an intermediate compound.
  • Formation of Final Product: This intermediate is then reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures (up to the reflux temperature of the solvent) to yield the final product .

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors may be utilized to enhance efficiency and scalability during production.

The compound has several promising applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored as a candidate for drug development due to its unique structure.
  • Industry: Used in developing advanced materials with specific properties .

Research into the interactions of 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one indicates that it may interact with various molecular targets within biological systems. The trifluoromethyl group and triazole ring are crucial for its binding affinity and activity against enzymes or receptors, potentially leading to diverse biological effects.

Several compounds share structural similarities with 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one:

Compound NameStructural Features
4-Chloro-2-(trifluoromethyl)phenylboronic AcidContains a trifluoromethyl group but lacks the triazole ring.
4-Chloro-3-(trifluoromethyl)phenyl isocyanateSimilar trifluoromethyl group but different functional groups.
4-Chloro-1-[3,5-di(trifluoromethyl)phenyl]Contains multiple trifluoromethyl groups but lacks the methoxypyridinone moiety.

Uniqueness

The uniqueness of 4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one lies in its specific combination of a trifluoromethyl group, triazole ring, and methoxypyridinone structure. This combination imparts distinct chemical and biological properties that make it valuable for various applications in research and industry .

Multi-Step Synthetic Pathways for Triazole-Pyridinone Hybrid Architectures

The assembly of this hybrid structure typically follows a convergent synthesis strategy involving three key components:

  • Pyridinone Core Construction: The 5-methoxy-2(1H)-pyridinone moiety is synthesized via condensation of β-ketoester derivatives with chlorinated acetamide precursors. Search result demonstrates related methodology for pyrimidinone systems through cyclocondensation reactions using 2-methylisothiourea sulfate under acidic reflux conditions.
  • Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) proves most effective for introducing the 4-(trifluoromethyl)-1H-1,2,3-triazole group. As detailed in , triazenylpyrazole intermediates undergo diazotization and cycloaddition with trifluoromethylacetylenes under mild conditions (0-5°C, aqueous HCl), achieving >90% regioselectivity for the 1,4-disubstituted triazole isomer.

  • Suzuki-Miyaura Coupling: Final assembly employs palladium-catalyzed cross-coupling between the halogenated pyridinone and triazole-bearing aryl boronic acids. The patent specifies using tetrakis(triphenylphosphine)palladium(0) in degassed toluene/ethanol mixtures at 80°C, achieving 78-82% coupling efficiency.

Critical challenges include:

  • Regiochemical Control: Competing N1 vs N2 triazole substitution is mitigated through steric directing groups on the acetylene precursor.
  • Oxygen Sensitivity: The pyridinone tautomerization equilibrium requires strict anhydrous conditions during coupling steps.
Reaction StageKey ReagentsTemperatureYield (%)
Pyridinone Formation2-Methylisothiourea sulfate, HClReflux65-70
Triazole CycloadditionCuI, Sodium ascorbate0-5°C85-92
Cross-CouplingPd(PPh3)4, K2CO380°C78-82

Industrial-Scale Production Techniques and Yield Optimization Strategies

Scale-up considerations focus on three primary areas:

A. Continuous Flow Processing

  • Triazole formation steps benefit from microreactor technology, reducing reaction times from 48 h to <2 h through enhanced mass/heat transfer.
  • Patent discloses a telescoped process where diazotization, cycloaddition, and coupling occur in series without intermediate isolation.

B. Catalyst Recycling Systems

  • Immobilized copper catalysts (e.g., Cu@SiO2) enable >5 reuse cycles in CuAAC steps with <5% activity loss.
  • Palladium recovery via activated carbon filtration achieves 92% metal reclamation from coupling reactions.

C. Solvent Optimization

  • Azeotropic mixtures (toluene/ethanol 4:1) improve coupling yields by 12% compared to pure solvents.
  • Search result demonstrates water/MeOH biphasic systems for pyridinone purification, reducing organic waste by 40%.

Yield enhancement strategies:

  • Crystallization Engineering: Seeded cooling crystallization in heptane/ethyl acetate increases pyridinone purity from 88% to 99.5%.
  • Process Analytical Technology: In-line FTIR monitors triazole formation kinetics, enabling real-time endpoint detection.

Green Chemistry Approaches in Fluorinated Heterocycle Synthesis

The molecule's environmental footprint is addressed through:

A. Solvent Substitution

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps reduces Process Mass Intensity by 35%.
  • Search result employs aqueous MeOH systems for O-alkylation, eliminating halogenated solvents.

B. Catalytic System Improvements

  • Ligand-free copper catalysis reduces metal loading to 0.5 mol% while maintaining 89% cycloaddition yields.
  • Photoredox initiation decreases energy consumption in radical-mediated pyridinone syntheses by 60% compared to thermal methods.

C. Waste Valorization

  • Mother liquors from crystallization are processed through nanofiltration membranes to recover >95% unreacted starting materials.
  • Fluorinated byproducts undergo supercritical water oxidation to benign fluorides, achieving 99.9% defluorination.
Green MetricConventional ProcessOptimized Process
E-Factor8632
PMI (kg/kg)15458
Energy Use (kWh/mol)4819

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

370.0444378 g/mol

Monoisotopic Mass

370.0444378 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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